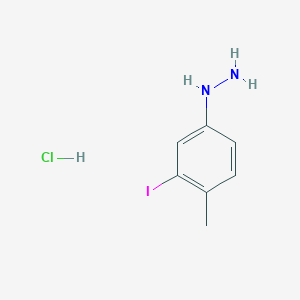![molecular formula C16H23N3O B11747097 [2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747097.png)
[2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine is an organic compound that features a combination of a methoxyphenyl group and a pyrazolyl group linked through an ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-methoxyphenyl ethylamine and 1-propyl-1H-pyrazole-4-carbaldehyde. These intermediates can then be coupled through reductive amination to form the final product.
-
Preparation of 3-methoxyphenyl ethylamine
Starting Material: 3-methoxybenzaldehyde
Reaction: Reduction using sodium borohydride (NaBH4) to form 3-methoxybenzyl alcohol, followed by conversion to 3-methoxyphenyl ethylamine using ammonium formate and palladium on carbon (Pd/C) as a catalyst.
-
Preparation of 1-propyl-1H-pyrazole-4-carbaldehyde
Starting Material: 1-propyl-1H-pyrazole
Reaction: Formylation using Vilsmeier-Haack reaction (DMF and POCl3) to introduce the aldehyde group.
-
Coupling Reaction
Reaction: Reductive amination of 3-methoxyphenyl ethylamine with 1-propyl-1H-pyrazole-4-carbaldehyde using sodium triacetoxyborohydride (NaBH(OAc)3) in the presence of acetic acid.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and reagents can be recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
[2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The pyrazole ring can be reduced under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), sodium dichromate (Na2Cr2O7)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of reduced pyrazole derivatives
Substitution: Formation of N-alkylated amine derivatives
Scientific Research Applications
Chemistry
In organic synthesis, [2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules
Biology
This compound can be explored for its potential biological activities, such as enzyme inhibition or receptor binding. Its structural features make it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound can be investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry
In the material science industry, this compound can be used as a precursor for the synthesis of functional materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism of action of [2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxyphenyl and pyrazolyl groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking with target molecules, influencing the compound’s overall biological effect.
Comparison with Similar Compounds
Similar Compounds
- [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- [2-(3-methoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine
- [2-(3-methoxyphenyl)ethyl][(1-butyl-1H-pyrazol-4-yl)methyl]amine
Uniqueness
Compared to similar compounds, [2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine offers a unique combination of structural features that can influence its reactivity and biological activity. The propyl group on the pyrazole ring may enhance its lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-N-[(1-propylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C16H23N3O/c1-3-9-19-13-15(12-18-19)11-17-8-7-14-5-4-6-16(10-14)20-2/h4-6,10,12-13,17H,3,7-9,11H2,1-2H3 |
InChI Key |
VJWAMNDGYHPPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11747016.png)
![4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)butan-1-ol](/img/structure/B11747018.png)
![(NZ)-N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B11747023.png)
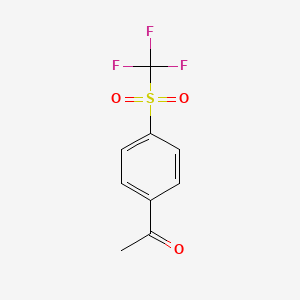
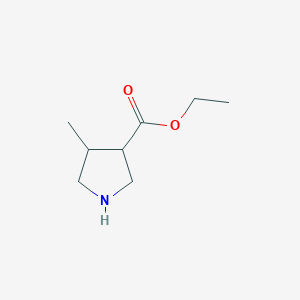
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11747038.png)
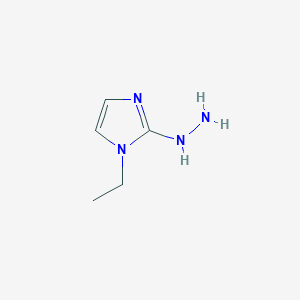
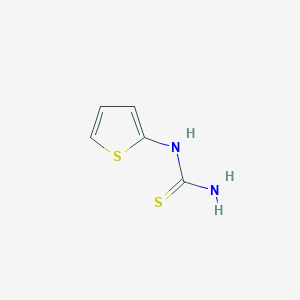
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747056.png)
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid](/img/structure/B11747063.png)
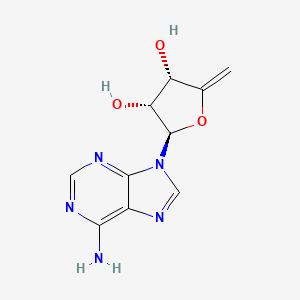
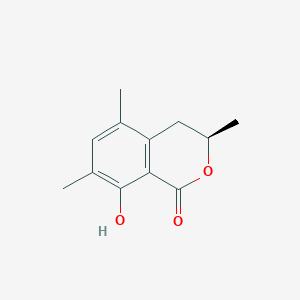
![N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11747092.png)
